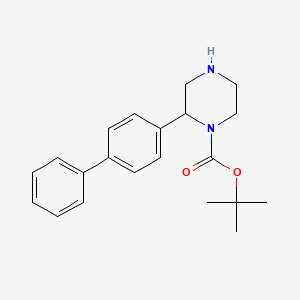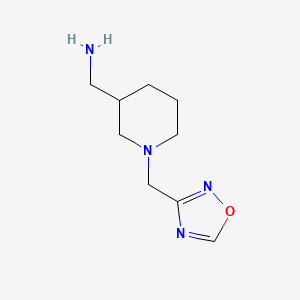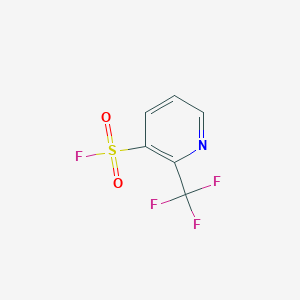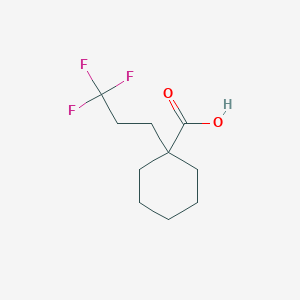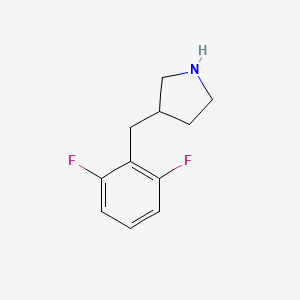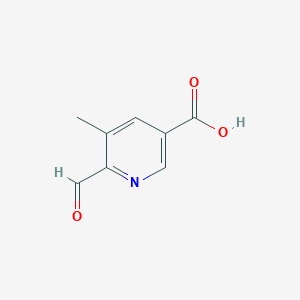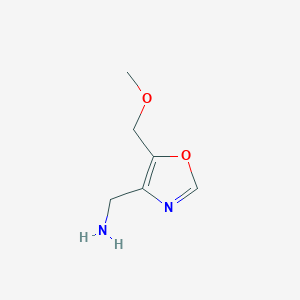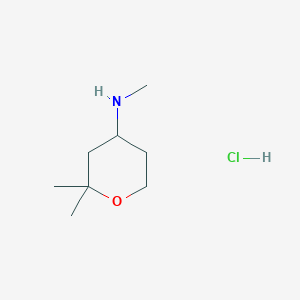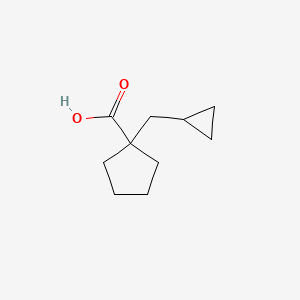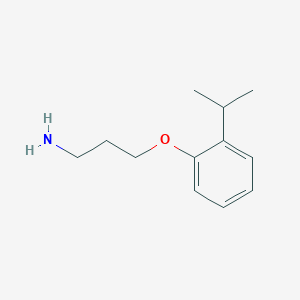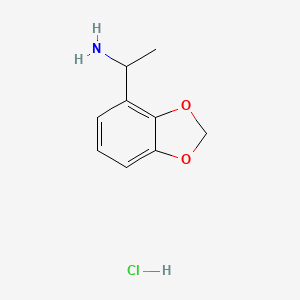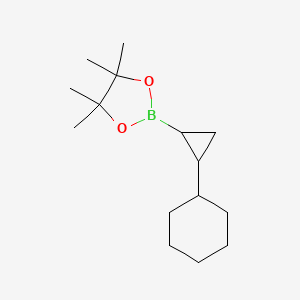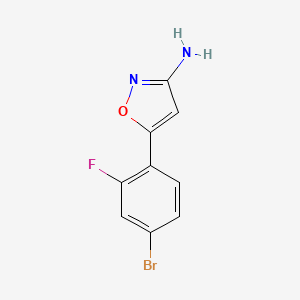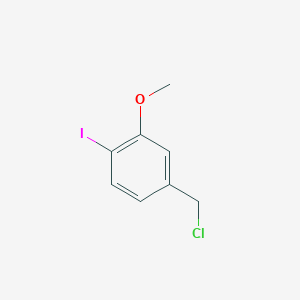
4-(Chloromethyl)-1-iodo-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-iodo-2-methoxybenzene typically involves the halogenation of a methoxy-substituted benzene derivative. One common method includes the following steps:
Starting Material: The process begins with 2-methoxybenzene (anisole).
Chloromethylation: The anisole undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This step introduces the chloromethyl group to the benzene ring.
Iodination: The chloromethylated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1-iodo-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloromethyl-1-bromo-2-methoxybenzene: Similar structure but with a bromine atom instead of iodine.
4-Chloromethyl-1-fluoro-2-methoxybenzene: Contains a fluorine atom instead of iodine.
4-Chloromethyl-1-chloro-2-methoxybenzene: Both halogen atoms are chlorine.
Uniqueness
4-(Chloromethyl)-1-iodo-2-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical transformations and interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H8ClIO |
|---|---|
Molekulargewicht |
282.50 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H8ClIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
IRPPLBPZZAVNCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


